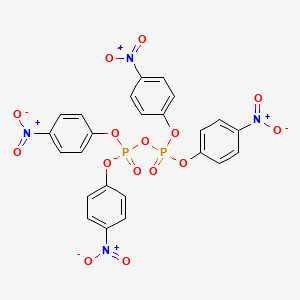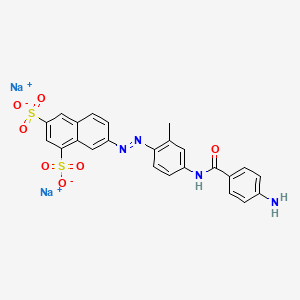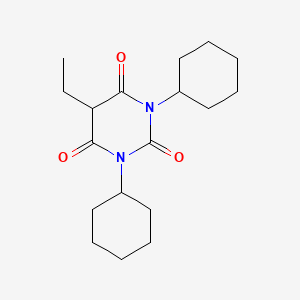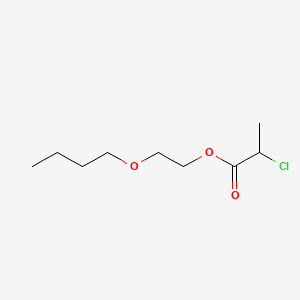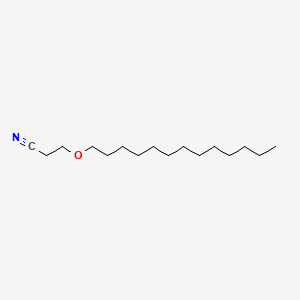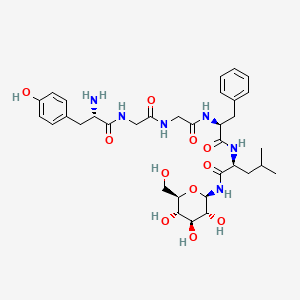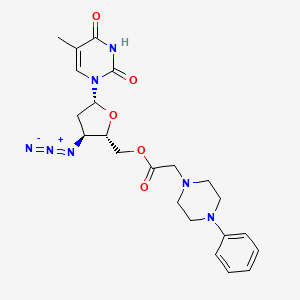
5'-(4-Phenylpiperazine-1-acetyl)-3'-azido-3'-deoxythymidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5’-(4-Phenylpiperazine-1-acetyl)-3’-azido-3’-deoxythymidine is a synthetic compound that combines the structural features of piperazine, azido, and deoxythymidine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5’-(4-Phenylpiperazine-1-acetyl)-3’-azido-3’-deoxythymidine typically involves multiple steps:
Acetylation: The starting material, 3’-azido-3’-deoxythymidine, is acetylated using acetic anhydride in the presence of a base such as pyridine.
Piperazine Derivatization: The acetylated product is then reacted with 4-phenylpiperazine under reflux conditions in an appropriate solvent like dichloromethane.
Purification: The final product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated purification systems, and scalable reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
5’-(4-Phenylpiperazine-1-acetyl)-3’-azido-3’-deoxythymidine can undergo various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro or other oxidized derivatives.
Reduction: The azido group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The acetyl group can be substituted with other acyl groups using acylation reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Acyl chlorides or anhydrides in the presence of a base like triethylamine.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various acylated derivatives depending on the acylating agent used.
Applications De Recherche Scientifique
5’-(4-Phenylpiperazine-1-acetyl)-3’-azido-3’-deoxythymidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential antiviral and anticancer properties.
Industry: Potential use in the development of pharmaceuticals and diagnostic agents.
Mécanisme D'action
The mechanism of action of 5’-(4-Phenylpiperazine-1-acetyl)-3’-azido-3’-deoxythymidine involves its interaction with specific molecular targets:
Molecular Targets: The compound may target viral enzymes or cancer cell-specific proteins.
Pathways Involved: It may inhibit viral replication or induce apoptosis in cancer cells through various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
3’-Azido-3’-deoxythymidine: A known antiviral agent.
4-Phenylpiperazine derivatives: Compounds with various pharmacological activities.
Uniqueness
5’-(4-Phenylpiperazine-1-acetyl)-3’-azido-3’-deoxythymidine is unique due to its combined structural features, which may confer enhanced biological activity and specificity compared to its individual components.
Propriétés
Numéro CAS |
125762-96-1 |
|---|---|
Formule moléculaire |
C22H27N7O5 |
Poids moléculaire |
469.5 g/mol |
Nom IUPAC |
[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl 2-(4-phenylpiperazin-1-yl)acetate |
InChI |
InChI=1S/C22H27N7O5/c1-15-12-29(22(32)24-21(15)31)19-11-17(25-26-23)18(34-19)14-33-20(30)13-27-7-9-28(10-8-27)16-5-3-2-4-6-16/h2-6,12,17-19H,7-11,13-14H2,1H3,(H,24,31,32)/t17-,18+,19+/m0/s1 |
Clé InChI |
PCEJWNGSDRSKAK-IPMKNSEASA-N |
SMILES isomérique |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COC(=O)CN3CCN(CC3)C4=CC=CC=C4)N=[N+]=[N-] |
SMILES canonique |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC(=O)CN3CCN(CC3)C4=CC=CC=C4)N=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





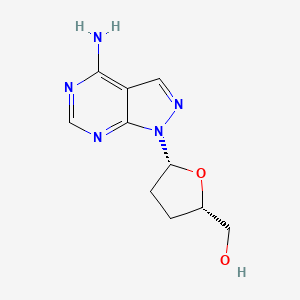
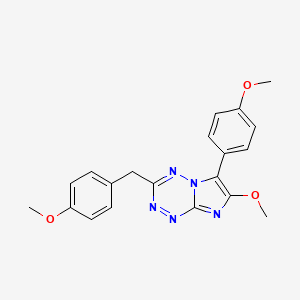
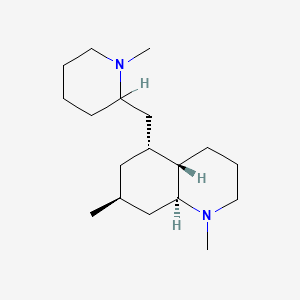
![2-[[2,2-dimethyl-4-[3-(trifluoromethyl)phenyl]-3,4-dihydrochromen-7-yl]oxy]-N,N-dimethylethanamine](/img/structure/B12802012.png)

